![molecular formula C12H33OPSi3 B14706973 Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane CAS No. 18138-52-8](/img/structure/B14706973.png)
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is an organophosphorus compound with the chemical formula P(SiMe3)3. It is a colorless liquid that ignites in air and hydrolyzes readily. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is typically synthesized by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy. The reaction can be represented as follows:
41P4+3Me3SiCl+3K→P(SiMe3)3+3KCl
Several other methods exist for its synthesis, including the use of copper phosphide clusters .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of air-free techniques is essential due to the compound’s tendency to ignite in air .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes to give phosphine and trimethylsilanol.
P(SiMe3)3+3H2O→PH3+3HOSiMe3
Substitution: Reaction with acyl chlorides to form phosphaalkynes.
P(SiMe3)3+RCOCl→RC≡P+3HOSiMe3
Reduction: Reaction with potassium tert-butoxide to form phosphide salts.
P(SiMe3)3+KO−t−Bu→KP(SiMe3)2+Me3SiO−t−Bu
Common Reagents and Conditions
Common reagents used in these reactions include water, acyl chlorides, and potassium tert-butoxide. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine, trimethylsilanol, phosphaalkynes, and phosphide salts .
Applications De Recherche Scientifique
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane has several scientific research applications:
Mécanisme D'action
The mechanism by which Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane exerts its effects involves its high reactivity with various reagents. For example, in the synthesis of indium phosphide nanocrystals, the compound acts as a phosphorus source, reacting with indium precursors to form the desired nanocrystals . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)phosphite: Known for its use as an electrolyte additive in high-voltage lithium-ion batteries.
Tris(trimethylsilyl)silane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)methyl-lead oxinates: Employed in solvolysis and redistribution reactions.
Uniqueness
Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a precursor for the synthesis of important semiconductors and its use in asymmetric catalysis highlight its significance in scientific research and industrial applications .
Propriétés
IUPAC Name |
bis(trimethylsilylmethyl)phosphorylmethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H33OPSi3/c1-15(2,3)10-14(13,11-16(4,5)6)12-17(7,8)9/h10-12H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQHCPUYTUIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(=O)(C[Si](C)(C)C)C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H33OPSi3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775561 |
Source


|
| Record name | Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18138-52-8 |
Source


|
| Record name | Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20775561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
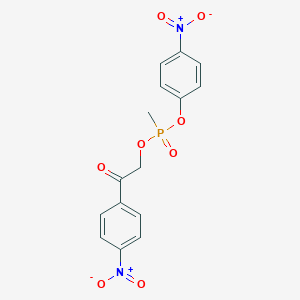

pentasilolane](/img/structure/B14706902.png)
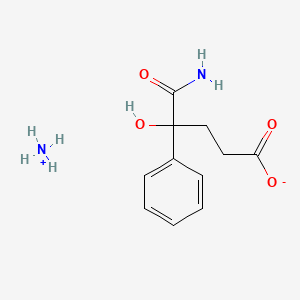
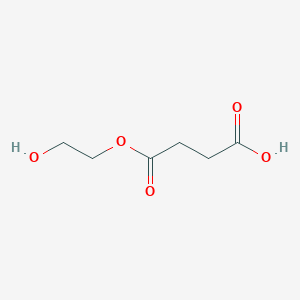
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
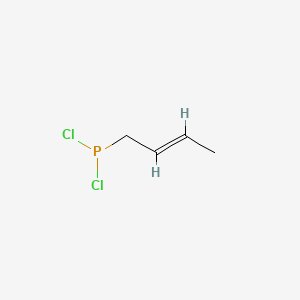
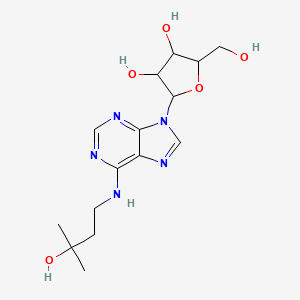
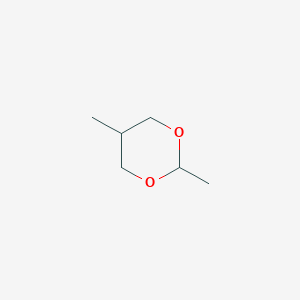
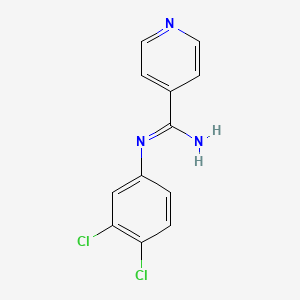
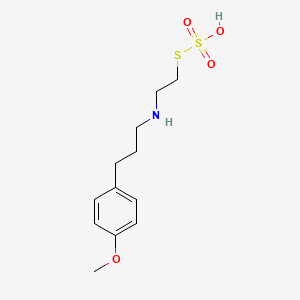
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
